molecular formula C15H17N5O3S B3213439 5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid CAS No. 1119426-48-0

5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B3213439
CAS No.: 1119426-48-0
M. Wt: 347.4
InChI Key: CCXIWALFRIXAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the thiadiazole intermediate with 4-benzylpiperazine. This step often requires the use of coupling agents and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the benzyl group, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydrothiadiazole derivatives, and substituted benzyl derivatives.

Scientific Research Applications

5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid is unique due to the combination of the thiadiazole ring and the benzylpiperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(4-benzylpiperazine-1-carbonyl)amino]thiadiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c21-14(22)12-13(24-18-17-12)16-15(23)20-8-6-19(7-9-20)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXIWALFRIXAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=C(N=NS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid
Reactant of Route 2
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid
Reactant of Route 3
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid
Reactant of Route 4
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid
Reactant of Route 5
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.